![molecular formula C20H18N4O3S B2923475 2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797589-74-2](/img/structure/B2923475.png)
2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d]oxazol-2-ylthio group, an acetyl group, a piperidin-4-yl group, and a nicotinonitrile group . These groups are likely to confer specific chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The benzo[d]oxazol-2-ylthio group, for example, consists of a benzene ring fused to an oxazole ring with a sulfur atom attached .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of its various functional groups. For instance, the acetyl group could potentially undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
Based on the functional groups present, this compound is likely to have certain physical and chemical properties. For example, the presence of the benzo[d]oxazol-2-ylthio group might confer aromaticity to the compound, and the acetyl group could potentially make the compound a good electrophile .Aplicaciones Científicas De Investigación
Multicomponent Domino Reaction Strategy
A study by Hussein, El Guesmi, and Ahmed (2019) introduced a multicomponent domino reaction strategy for synthesizing versatile environmentally sensitive fluorophore-based nicotinonitriles, incorporating pyrene and/or fluorene moieties. This approach offers a simplistic, highly effective protocol yielding poly-functionalized innovative nicotinonitriles. The synthesized compounds exhibit strong blue-green fluorescence emission, indicating potential applications in material science due to their pronounced emission spectra (E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019).
Antimicrobial Activity and Molecular Modeling
Vankadari, Mandala, Pochampalli, Tigulla, Valeru, and Thampu (2013) synthesized a novel series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles, demonstrating significant antibacterial and moderate antifungal activities. The study suggests the therapeutic potential of these compounds in treating bacterial and fungal infections, highlighting the relevance of such molecules in medicinal chemistry (S. Vankadari et al., 2013).
Anti-bacterial Study of N-substituted Derivatives
Research conducted by Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, and Afzal (2016) focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing moderate to talented antibacterial activity. This study underscores the significance of structural modifications in enhancing biological activity and provides a basis for further exploration in drug development (H. Khalid et al., 2016).
Synthesis and Anticancer Evaluation
Mansour, Abd-Rabou, Nassar, and Elewa (2021) explored the synthesis of new Pyridine-3-Carbonitrile derivatives, evaluating their anticancer properties. Their research revealed that certain synthesized compounds showed promising inhibitory effects on human breast cancer cell lines, MCF-7 and MDA-MB-231. This study suggests the potential of Pyridine-3-Carbonitrile derivatives in cancer therapy, offering a foundation for future drug discovery efforts (E. Mansour et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c21-12-14-4-3-9-22-19(14)26-15-7-10-24(11-8-15)18(25)13-28-20-23-16-5-1-2-6-17(16)27-20/h1-6,9,15H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZCUYWIFQHGHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid](/img/structure/B2923392.png)
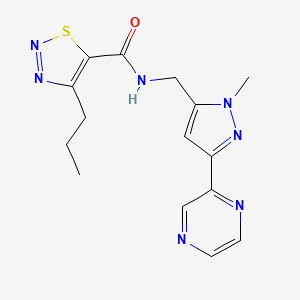

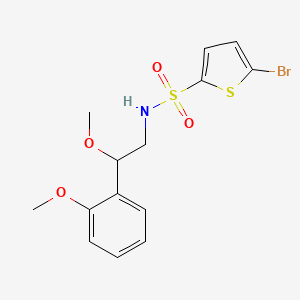
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2923397.png)
![3-((3-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2923398.png)
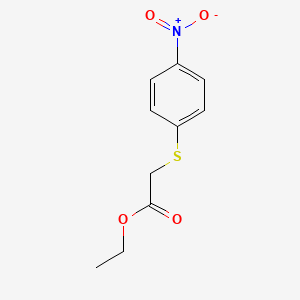
![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole](/img/structure/B2923401.png)
![3-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-cyclohexylpropanamide](/img/structure/B2923405.png)
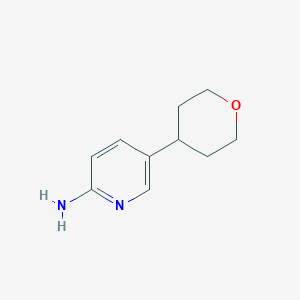
![5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2923407.png)
![N-Ethyl-N-[2-[2-methyl-3-(morpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2923409.png)
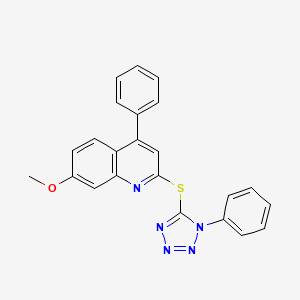
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2923415.png)